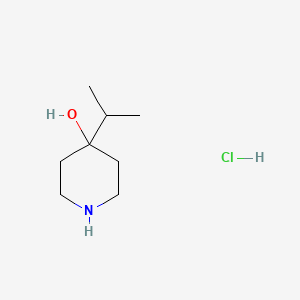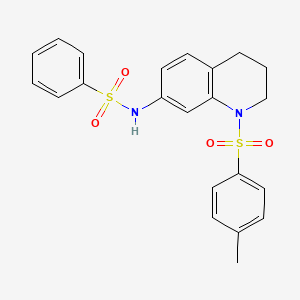![molecular formula C16H16N2S2 B2394496 N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890965-68-1](/img/structure/B2394496.png)
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Corrosion Inhibition
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, while not directly mentioned, is structurally related to benzothiazole derivatives studied for their corrosion inhibition properties. For instance, (4-benzothiazole-2-yl-phenyl)-dimethyl-amine showed 95% inhibition efficiency for mild steel in an acidic solution, indicating that related compounds could have similar applications in protecting metals from corrosion. This was supported by experimental data, quantum chemical calculations, and molecular dynamics simulations, which demonstrated a strong adsorption to metal surfaces, hinting at the potential of this compound in similar contexts (Salarvand et al., 2017).
Electrochemical Sensing
Compounds structurally related to this compound have been used in the construction of ion-selective electrodes. For example, ionophores with thiophene and thiazole moieties were employed in polymeric membrane electrodes for the selective detection of Fe³⁺ ions. These studies highlight the potential application of such compounds in the development of sensitive, selective electrochemical sensors for environmental and biomedical analysis (Bandi et al., 2014).
Antimicrobial Activity
Various thiazole derivatives have demonstrated promising antimicrobial activities. For instance, N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, which share a similar structural backbone with this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed activity against different microorganisms, suggesting that this compound could also be explored for its potential antimicrobial effects (Servi et al., 2005).
Anticancer Research
The structural motifs present in this compound are found in compounds that have been investigated for their anticancer activities. For example, derivatives of benzothiazole fused with pyrimidines demonstrated significant in-vitro anticancer activity against various cancer cell lines. This suggests that compounds like this compound could be potential candidates for anticancer drug development (Waghmare et al., 2013).
作用機序
Target of Action
Similar compounds have been reported to inhibit quorum sensing (qs) signals inChromobacterium violaceum . QS is a bacterial communication system that regulates gene expression in response to cell density and influences various physiological activities.
Mode of Action
Related compounds have shown to inhibit qs-mediated signals in a dose-dependent manner . This suggests that N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine may interact with its targets to disrupt QS signaling, thereby affecting bacterial behavior.
Biochemical Pathways
The inhibition of qs can affect various downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance .
Result of Action
Related compounds have shown to inhibit qs-mediated gfp signals and clear biofilms at certain concentrations , suggesting potential antimicrobial effects.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWFTWYOLAPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)

![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
